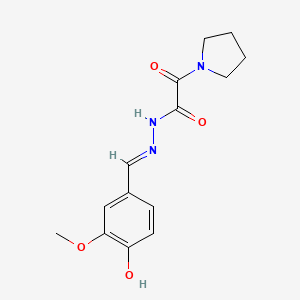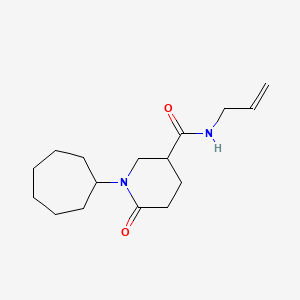![molecular formula C20H28N2O5 B6049517 1-[N-(tert-butoxycarbonyl)phenylalanyl]-4-piperidinecarboxylic acid](/img/structure/B6049517.png)
1-[N-(tert-butoxycarbonyl)phenylalanyl]-4-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[N-(tert-butoxycarbonyl)phenylalanyl]-4-piperidinecarboxylic acid, commonly known as Boc-phenylalanine-piperidide or BPP, is a synthetic peptide that has gained significant attention in the field of medicinal chemistry and drug discovery. This molecule is a potential candidate for the development of novel drugs due to its unique structure and pharmacological properties. In
Wirkmechanismus
The mechanism of action of BPP is not fully understood. However, it is believed to interact with specific receptors in the body, such as the opioid receptors and the N-methyl-D-aspartate (NMDA) receptors. BPP has been shown to bind to the mu-opioid receptor with high affinity, resulting in analgesic effects. It has also been shown to inhibit the activation of NMDA receptors, which are involved in the development of chronic pain and neurodegenerative diseases.
Biochemical and Physiological Effects:
BPP has been shown to produce various biochemical and physiological effects. It has been reported to induce analgesia, reduce inflammation, and inhibit the growth of cancer cells. BPP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, BPP has been shown to have a neuroprotective effect against oxidative stress and excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPP in lab experiments is its stability and ease of handling. BPP can be synthesized in large quantities and stored for extended periods without degradation. Additionally, BPP can be modified to produce analogs with improved pharmacological properties. However, one of the limitations of using BPP is its high cost compared to other peptide analogs. Moreover, the lack of a clear understanding of the mechanism of action of BPP limits its application in drug discovery.
Zukünftige Richtungen
Several future directions can be explored in the field of BPP research. One of the directions is the development of BPP analogs with improved pharmacological properties. Another direction is the investigation of the role of BPP in the treatment of neurodegenerative diseases. Moreover, the development of BPP-based drug delivery systems can be explored for targeted drug delivery. Additionally, the identification of the specific receptors and signaling pathways involved in the mechanism of action of BPP can provide insights into its therapeutic potential.
Conclusion:
In conclusion, Boc-phenylalanine-piperidide or BPP is a synthetic peptide with unique pharmacological properties that make it a potential candidate for the development of novel drugs. BPP has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research in this field can provide insights into the therapeutic potential of BPP and its analogs.
Synthesemethoden
The synthesis of BPP involves a series of chemical reactions. The first step is the protection of the phenylalanine amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the coupling of the Boc-phenylalanine with piperidinecarboxylic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The final step involves the removal of the Boc group using an acid such as trifluoroacetic acid (TFA). The resulting product is Boc-phenylalanine-piperidide or BPP.
Wissenschaftliche Forschungsanwendungen
BPP has been extensively studied for its potential as a drug candidate. It has been shown to exhibit various pharmacological activities such as analgesic, anti-inflammatory, and anti-cancer properties. BPP has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BPP has been used as a tool for studying the structure-activity relationship of peptides and their receptors.
Eigenschaften
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)21-16(13-14-7-5-4-6-8-14)17(23)22-11-9-15(10-12-22)18(24)25/h4-8,15-16H,9-13H2,1-3H3,(H,21,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHNQGJCBYKWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6049436.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide](/img/structure/B6049444.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B6049458.png)
![1-[(4-bromophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B6049459.png)

![6-(3-ethyl-4-methyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6049470.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6049478.png)
![(3S*,4S*)-4-[ethyl(4-hydroxybutyl)amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B6049487.png)
![10,10-dimethyl-6,8,10,11-tetrahydro-5H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B6049523.png)

![1-(2-fluorophenyl)-4-{1-[(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B6049537.png)

![3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acid](/img/structure/B6049543.png)
![1-tert-butyl-4-({[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B6049549.png)